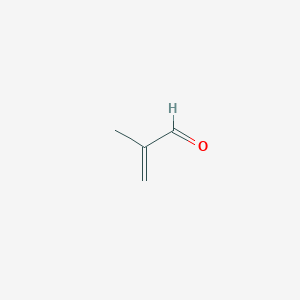

Methacrolein

Overview

Description

Methacrolein, also known as methacrylaldehyde, is an unsaturated aldehyde with the chemical formula C4H6O. It is a clear, colorless, and flammable liquid. This compound is one of the primary products resulting from the atmospheric reaction of isoprene with hydroxyl radicals, the other being methyl vinyl ketone . This compound is significant in atmospheric chemistry and is also found in cigarette smoke and certain essential oils, such as that of Big Sagebrush .

Mechanism of Action

Target of Action

Methacrolein (MAL) is an important intermediate extensively used in the manufacture of methyl methacrylate and other materials such as polymers and resins . It is primarily targeted towards the production of these materials. In the production of methyl methacrylate (MMA), MAL is an important upstream raw material and can be selectively oxidized to produce methacrylic acid (MA) and then esterified with methanol to prepare MMA .

Mode of Action

This compound is synthesized via the condensation of formaldehyde and propionaldehyde . This process is facilitated by catalysts, such as secondary amines/acids . The structure of the amines and acids directly affects the yield of MAL . The effect of the catalyst is closely related to the nucleophilicity of the amines as well as the steric hindrance effect, while acids also play a role as co-catalysts .

Biochemical Pathways

The synthesis of this compound involves the aldol condensation of formaldehyde and propionaldehyde . This reaction forms a new C=C bond and extends the carbon chain of a molecule . The reaction pathway follows the Mannich route . The decomposition of the Mannich base is a rate-limiting step .

Pharmacokinetics

It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

The result of the action of this compound is the production of methyl methacrylate and other materials such as polymers and resins . In the optimum condition, the yield of MAL was up to 97.3% .

Action Environment

The reaction conditions, including stirring rate, temperature, reaction time, acid/amine ratio, and the solvent, significantly influence the yield of this compound . Environmental factors such as the nature of the catalyst and reaction conditions also play a crucial role in the synthesis of this compound .

Biochemical Analysis

Biochemical Properties

Methacrolein participates in various biochemical reactions. It is a key intermediate extensively used in the manufacture of methyl methacrylate and other materials such as polymers and resins . In the synthesis of this compound, a series of secondary amines/acids are explored as catalysts for the condensation of formaldehyde and propionaldehyde . The structure of the amines and acids directly affects the yield of this compound .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as an intermediate in the production of polymers and synthetic resins . Exposure to this compound is highly irritating to the eyes, nose, throat, and lungs

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate in various chemical reactions. For instance, in the production of methyl methacrylate, this compound can be selectively oxidized to produce methacrylic acid, which is then esterified with methanol to prepare methyl methacrylate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.

Temporal Effects in Laboratory Settings

Metabolic Pathways

This compound is involved in the metabolic pathway of the production of methyl methacrylate . It is selectively oxidized to produce methacrylic acid, which is then esterified with methanol to prepare methyl methacrylate

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrolein can be synthesized via the aldol condensation of formaldehyde and propionaldehyde. This reaction is typically catalyzed by bases such as sodium hydroxide, potassium hydroxide, or triethylamine . Another method involves the oxidative esterification of this compound to methyl methacrylate using a hydrophobic gold catalyst .

Industrial Production Methods: Industrially, this compound is produced through the oxidation of isobutene or tert-butyl alcohol on suitable catalysts . This process involves two steps: first, the oxidation of isobutene or tert-butyl alcohol to this compound, followed by further oxidation to methacrylic acid .

Chemical Reactions Analysis

Types of Reactions: Methacrolein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to methacrylic acid using catalysts such as vanadium-based heteropolyacids.

Aldol Condensation: this compound is formed via the aldol condensation of formaldehyde and propionaldehyde.

Mannich Reaction: this compound can also be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, propionaldehyde, and an amine catalyst.

Common Reagents and Conditions:

Oxidation: Catalysts like vanadium-based heteropolyacids, temperatures around 320°C.

Aldol Condensation: Catalysts such as sodium hydroxide, potassium hydroxide, or triethylamine, mild conditions.

Mannich Reaction: Secondary amines and acids as catalysts, optimized reaction conditions.

Major Products:

Oxidation: Methacrylic acid.

Aldol Condensation: this compound.

Mannich Reaction: this compound.

Scientific Research Applications

Methacrolein is extensively used in various scientific research fields:

Comparison with Similar Compounds

Methacrolein is similar to other unsaturated aldehydes such as acrolein and methyl vinyl ketone. it is unique due to its specific reactivity and applications:

Acrolein: Acrolein is a simpler unsaturated aldehyde with a higher reactivity towards nucleophiles. It is primarily used as a biocide and in the production of acrylic acid.

Methyl Vinyl Ketone: Methyl vinyl ketone is another product of isoprene oxidation and is used in organic synthesis as a building block for various compounds.

This compound’s uniqueness lies in its role as an intermediate in the production of methyl methacrylate and its specific reactivity in aldol condensation and Mannich reactions .

Biological Activity

Methacrolein (MAL), a colorless liquid organic compound with the formula CHO, is primarily utilized in the production of polymers and resins. Its biological activity has garnered attention due to its potential effects on human health and the environment, particularly as it relates to toxicity, mutagenicity, and its role in atmospheric chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an unsaturated aldehyde that can be synthesized through various methods, including the oxidation of isobutylene and the aldol condensation of acetaldehyde. The synthesis process has been studied extensively to optimize yield and efficiency under different catalytic conditions .

Toxicity and Health Effects

This compound exhibits a range of biological effects that can be categorized as follows:

- Acute Toxicity : this compound is classified as a hazardous substance with acute inhalation toxicity. Exposure can lead to respiratory irritation, eye irritation, and skin sensitization. The lethal concentration (LC50) for inhalation in rats is reported to be around 2000 ppm .

- Mutagenicity : Studies have indicated that this compound possesses mutagenic properties. It has been shown to induce DNA damage in various cell types, which raises concerns about its potential carcinogenicity .

- Reproductive Toxicity : Research indicates that this compound may affect reproductive health, particularly in male offspring. Changes in sperm quality have been observed at lower doses compared to other toxicants, highlighting its potential impact on fertility .

Environmental Impact

This compound also plays a significant role in atmospheric chemistry. It can contribute to secondary organic aerosol (SOA) formation when it reacts with atmospheric oxidants. The uptake of this compound at acidic nanoparticle interfaces has been studied, revealing its role in enhancing SOA formation and impacting air quality .

Study on Inhalation Toxicity

In a study examining the inhalation toxicity of this compound, researchers found that exposure led to significant respiratory distress in animal models. The study concluded that protective measures should be implemented for workers handling this compound due to its irritant properties .

Mutagenicity Assessment

A comprehensive mutagenicity assessment was conducted using the Ames test, which showed that this compound induced mutations in Salmonella typhimurium strains. This finding supports the hypothesis that this compound could pose a genetic risk to exposed populations .

Table 1: Summary of Biological Effects of this compound

Table 2: Synthesis Methods for this compound

Properties

IUPAC Name |

2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNJBCKSHOAVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O, Array | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25120-30-3 | |

| Record name | 2-Propenal, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0052540 | |

| Record name | Methacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

68.4 °C, 68 °C | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble) | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.4 (AIR= 1), Relative vapor density (air = 1): 2.42 | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16 | |

| Record name | Methacrolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

78-85-3 | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACROLEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrylaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methacrylaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HRB24892H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-81 °C | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methacrolein?

A1: this compound has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy [, , ] and Raman spectroscopy [] to analyze this compound. IR spectroscopy helps identify functional groups and elucidate the structure of copolymers containing this compound units []. Raman spectroscopy assists in identifying crystal structures and guest distributions in clathrate hydrates of this compound [].

Q3: How does the structure of this compound contribute to its reactivity?

A3: this compound is an α,β-unsaturated carbonyl compound, featuring a carbon-carbon double bond conjugated with a carbonyl group. This structure makes it highly reactive towards nucleophilic addition reactions, particularly with atmospheric oxidants like hydroxyl radicals [, , , ].

Q4: What are the main applications of this compound in catalysis?

A4: this compound serves as a crucial intermediate in synthesizing Methacrylic acid and Methyl methacrylate [, , , , , ]. These compounds find widespread use in producing polymers and resins.

Q5: What catalysts are effective for this compound production?

A5: Various catalysts have been investigated for this compound production, including bismuth molybdate [], copper phosphate [], molybdenum-based multiphasic oxides [], and lanthanide phosphomolybdates [, ].

Q6: How does the pH value during catalyst preparation affect this compound production?

A6: Research indicates that the pH value during the preparation of molybdenum-based multiphasic oxide catalysts significantly influences their structure and catalytic performance in this compound production. Higher pH values during preparation can lead to the formation of a specific crystalline phase (MX) that enhances the catalyst's activity and selectivity for this compound [].

Q7: What are the challenges in this compound oxidation to Methacrylic acid?

A7: One challenge is the lower oxidation rate of this compound compared to its analogue, Acrolein, while the undesired subsequent oxidation of Methacrylic acid remains significant []. This necessitates the development of catalysts that can selectively oxidize this compound to Methacrylic acid without further degradation.

Q8: What is the role of gold nanoparticles in this compound conversion?

A8: Gold nanoparticles supported on hydroxyapatite show promise as catalysts for the direct oxidative esterification of this compound with methanol to produce Methyl methacrylate []. The needle-like structure of hydroxyapatite facilitates better dispersion of gold species, leading to higher catalytic activity.

Q9: How is computational chemistry employed in understanding this compound reactions?

A9: Density functional theory (DFT) calculations are used to investigate reaction mechanisms, regioselectivity, and diastereoselectivity in this compound reactions. For instance, DFT studies have elucidated the mechanism and selectivity of the 1,3-dipolar cycloaddition of nitrones to this compound [, ].

Q10: Have there been any studies on QSAR models for this compound derivatives?

A10: While the provided research primarily focuses on this compound itself, understanding structure-activity relationships is crucial for developing new catalysts and optimizing reaction conditions. Developing quantitative structure-activity relationship (QSAR) models for this compound derivatives could provide insights into the effects of structural modifications on catalytic activity and selectivity.

Q11: What factors affect the stability of this compound?

A11: this compound is prone to autoxidation at temperatures above 320°C, especially in the presence of oxygen []. Additionally, Methacrylic acid, a common product of this compound oxidation, can undergo cracking at temperatures above 350°C in the presence of oxygen, impacting the selectivity of the reaction [].

Q12: What are the environmental concerns associated with this compound?

A12: this compound is a volatile organic compound (VOC) released into the atmosphere from various sources, including automobile exhaust and industrial emissions [, ]. It contributes to the formation of ground-level ozone and secondary organic aerosol (SOA), impacting air quality and human health [, ].

Q13: How is this compound degraded in the atmosphere?

A13: this compound primarily undergoes atmospheric degradation through reaction with hydroxyl radicals (OH) [, , , ], leading to the formation of secondary pollutants such as formaldehyde, organic acids, and SOA.

Q14: How is this compound typically quantified?

A14: Gas chromatography coupled with flame ionization detection (GC-FID) [] and high-performance liquid chromatography/mass spectrometry (HPLC/MS) [] are common techniques for separating and quantifying this compound in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.